molecular formula C20H13F3N4O3 B2648287 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1706301-38-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2648287
CAS No.: 1706301-38-3
M. Wt: 414.344
InChI Key: GRCCEBRNKFGBSR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxadiazole ring, a trifluoromethyl group, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The trifluoromethyl group is known to undergo various reactions, especially radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .

Scientific Research Applications

Biological Activity of Nicotinic Acid Derivatives Research on derivatives of nicotinic acid, such as those incorporating furan-2-yl and oxadiazol-5-yl groups, has demonstrated significant antimicrobial properties. These compounds have been evaluated against various bacterial and fungal species, showing promising results comparable to standard drugs in some cases. The study highlights the potential of these derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).

Antiprotozoal Activity Another application is found in the synthesis and evaluation of compounds for antiprotozoal activity, particularly against Trypanosoma and Plasmodium species. These compounds have shown remarkable efficacy in vitro and in vivo, suggesting their potential as therapeutic agents for diseases like trypanosomiasis and malaria (Ismail et al., 2003).

Energetic Material Applications Compounds incorporating the 1,2,4-oxadiazol group have been investigated for their use as insensitive energetic materials. These studies focus on the synthesis and characterization of derivatives that exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).

Therapeutic Potential in Diverse Diseases Research on oxadiazole and furadiazole-containing compounds has highlighted their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. These findings support the exploration of these derivatives in drug development for a variety of diseases (Siwach & Verma, 2020).

Corrosion Inhibition Nicotinamide derivatives have also been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These studies suggest potential industrial applications in protecting metals from corrosion through the development of new inhibitors (Chakravarthy et al., 2014).

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O3/c21-20(22,23)16-8-7-13(11-24-16)19(28)25-14-5-2-1-4-12(14)10-17-26-18(27-30-17)15-6-3-9-29-15/h1-9,11H,10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCCEBRNKFGBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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